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molecular formula C7H5F3N2O2 B1358237 3-Nitro-4-(trifluoromethyl)aniline CAS No. 393-80-6

3-Nitro-4-(trifluoromethyl)aniline

Cat. No. B1358237
M. Wt: 206.12 g/mol
InChI Key: ZDZNJYXHGWSWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354427B2

Procedure details

To a solution of 3-nitro-4-(trifluoromethyl)aniline (31.0 g, 150.4 mmol) in HOAc (200 mL) was added bromine (9.3 mL, 180.5 mmol) at 0° C. under an atmosphere of N2. The cooling bath was removed and the mixture was stirred at 20° C. for 1 h. The solvent was removed in vacuo to afford the crude product 2-bromo-5-nitro-4-(trifluoromethyl)aniline (40.0 g, 93%), which was used directly in the next step.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[NH2:7])([O-:3])=[O:2].[Br:15]Br>CC(O)=O>[Br:15][C:8]1[CH:9]=[C:10]([C:11]([F:12])([F:13])[F:14])[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=1[NH2:7]

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1C(F)(F)F
Name
Quantity
9.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=C(N)C=C(C(=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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